molecular formula C20H20N4O3 B12943491 N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide CAS No. 937804-86-9

N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

Cat. No.: B12943491
CAS No.: 937804-86-9
M. Wt: 364.4 g/mol
InChI Key: HBEDLESLHKMVHO-UHFFFAOYSA-N
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Description

N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a complex organic compound with a unique structure that includes a pyrimidine ring, an amino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide typically involves the reaction of 6-aminouracil with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzamide linkage. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydroxyl derivatives of the pyrimidine ring.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit DNA polymerase, leading to the disruption of DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is unique due to its specific structural features, such as the combination of a pyrimidine ring with a benzamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

937804-86-9

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(6-amino-2,4-dioxo-1-phenyl-3-propylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C20H20N4O3/c1-2-13-23-19(26)16(22-18(25)14-9-5-3-6-10-14)17(21)24(20(23)27)15-11-7-4-8-12-15/h3-12H,2,13,21H2,1H3,(H,22,25)

InChI Key

HBEDLESLHKMVHO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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